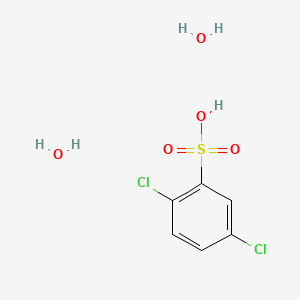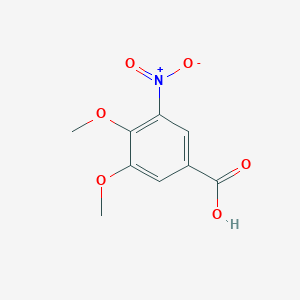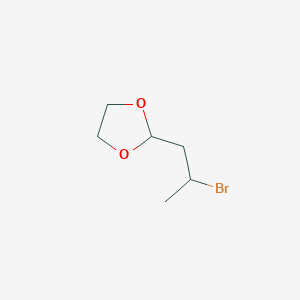
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene
Descripción general
Descripción
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 240122-25-2 . It has a molecular weight of 260.99 . The IUPAC name for this compound is 5-bromo-1,2-difluoro-3-(trifluoromethyl)benzene . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is 1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H . The InChI key is YPARTGIVEPLLGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is a liquid at room temperature .Aplicaciones Científicas De Investigación
Chromatography and Mass Spectrometry
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene is used in chromatography and mass spectrometry applications . It is used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, which can be synthesized from compounds like 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
Synthesis of Tetrakis
1,3-Bis (trifluoromethyl)-5-bromobenzene, a compound related to 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene, is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Preparation of 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic Acid
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene can be used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . This compound serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .
Synthesis of Unsymmetrical and Highly Functionalized Carbazoles and Dibenzofurans
Compounds related to 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene, such as 4-Bromo-2,6-difluorobenzotrifluoride, are employed in the Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is widely used as a chemical reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.
Mode of Action
It is known to be used in organic synthesis , implying that it likely interacts with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that it may be involved in various biochemical pathways depending on the specific reactions it is used in.
Pharmacokinetics
It is known that the compound is slightly soluble in water and soluble in many organic solvents , which could influence its absorption and distribution.
Result of Action
As a chemical reagent, it is likely to cause changes at the molecular level by participating in chemical reactions to form new compounds .
Action Environment
The action of 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene can be influenced by environmental factors. It is stable under normal conditions but can explode under high temperatures or light exposure . Therefore, it should be used in a well-ventilated area and stored at 2-8°C .
Propiedades
IUPAC Name |
5-bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPARTGIVEPLLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628959 | |
| Record name | 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
CAS RN |
240122-25-2 | |
| Record name | 5-Bromo-1,2-difluoro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)
![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)










